molecular formula C7H6F4N2S B14064869 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14064869
M. Wt: 226.20 g/mol
InChI Key: VZTZGONVEGYGQM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(Trifluoromethylthio)Phenyl)Hydrazine is a fluorinated arylhydrazine derivative characterized by a fluorine substituent at the ortho position and a trifluoromethylthio (-SCF₃) group at the para position relative to the hydrazine moiety. These substituents confer unique electronic and steric properties, making the compound valuable in pharmaceutical synthesis, agrochemicals, and materials science. The -SCF₃ group, in particular, enhances lipophilicity and metabolic stability, while the fluorine atom modulates electronic effects and binding interactions .

Properties

Molecular Formula

C7H6F4N2S

Molecular Weight

226.20 g/mol

IUPAC Name

[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2S/c8-5-2-1-4(3-6(5)13-12)14-7(9,10)11/h1-3,13H,12H2

InChI Key

VZTZGONVEGYGQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)NN)F

Origin of Product

United States

Preparation Methods

Diazotization-Reduction from Para-Trifluoromethylaniline Derivatives

The most widely documented approach involves converting 2-fluoro-5-(trifluoromethylthio)aniline into the target hydrazine via a two-step sequence:

Step 1: Diazotization

  • Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), and sodium carbonate (Na₂CO₃).
  • Conditions :
    • Temperature: -5°C to 15°C to stabilize the diazonium intermediate.
    • pH: Adjusted to 5–7 using 10–12% sodium carbonate solution to prevent decomposition.
  • Mechanism : The aniline substrate undergoes nitrosation to form a diazonium salt, which is highly reactive but thermally unstable.

Step 2: Reduction with Sodium Sulfite

  • Reagents : Sodium sulfite (Na₂SO₃) and HCl.
  • Conditions :
    • Temperature: 0–25°C during reduction, followed by reflux at 100–120°C.
    • Workup: Filtration and drying yield the hydrazine hydrochloride salt, which is neutralized to freebase.
  • Yield : 75–85% with purity ≥97% (HPLC).

Representative Reaction Pathway :
$$
\text{2-Fluoro-5-(trifluoromethylthio)aniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium Salt} \xrightarrow{\text{Na}2\text{SO}_3} \text{Hydrazine Hydrochloride}
$$

Alternative Pathways: Acyl Thiourea Intermediates

A secondary method involves synthesizing pyrazole acyl thiourea derivatives as intermediates, though this route is less direct:

  • Cyclization : Ethyl acetoacetate and monomethylhydrazine form pyrazole cores.
  • Acylation : Chlorination of the pyrazole carbonyl group generates reactive intermediates.
  • Coupling : Fluorinated aromatic amines introduce the trifluoromethylthio moiety.
    Limitations : Lower yields (≤60%) and multi-step complexity reduce practicality compared to diazotization-reduction.

Critical Parameters in Process Optimization

Temperature Control

  • Diazotization : Subzero temperatures (-5°C to 5°C) prevent diazonium salt decomposition.
  • Reduction : Gradual warming to 25°C ensures complete reaction without side-product formation.

Stoichiometric Ratios

  • NaNO₂ : Aniline : 1.05–3.00 molar excess to drive diazotization.
  • Na₂SO₃ : Diazonium Salt : 2–5:1 ratio for efficient reduction.

Purification Techniques

  • Crystallization : Hexane or ether recrystallization removes impurities.
  • Distillation : High-purity isolates (≥99%) are achievable under vacuum.

Comparative Analysis of Synthetic Methods

Method Yield Purity Advantages Disadvantages
Diazotization-Reduction 75–85% 97–99% Scalable, high reproducibility Sensitive to pH and temperature
Acyl Thiourea Route ≤60% 90–95% Modular intermediate design Multi-step, lower efficiency

Mechanistic Insights and Side-Reactions

Diazonium Stability

  • Acid Concentration : Excess HCl (36–38%) protonates the amine, enhancing nitrosation efficiency.
  • Side Products : Undesired azo compounds form if pH exceeds 7 or temperatures rise above 15°C.

Reduction Dynamics

  • Sulfite Reactivity : Na₂SO₃ reduces the diazonium group to hydrazine while avoiding over-reduction to anilines.
  • Byproduct Formation : Trace sulfonic acids may require aqueous washes for removal.

Analytical Characterization

Spectroscopic Techniques

  • NMR : $$^1\text{H}$$-NMR confirms hydrazine proton signals at δ 3.5–4.5 ppm.
  • IR : N-H stretches (3300–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate structure.
  • MS : Molecular ion peaks ([M+H]⁺) align with expected m/z values.

Purity Assessment

  • HPLC : Retention times and peak integration ensure ≥97% purity.
  • Elemental Analysis : C, H, N, and S percentages match theoretical values within 0.3%.

Industrial-Scale Considerations

Cost-Efficiency

  • Starting Material : 2-Fluoro-5-(trifluoromethylthio)aniline costs ~$5.00/5g, making bulk synthesis economical.
  • Reagent Availability : Na₂SO₃ and HCl are low-cost and widely accessible.

Environmental Impact

  • Waste Management : Acidic byproducts require neutralization before disposal.
  • Solvent Recovery : Diethyl ether and methanol can be recycled via distillation.

Chemical Reactions Analysis

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where the fluorine or trifluoromethylthio groups are replaced by other substituents. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

    Condensation: The hydrazine moiety allows for condensation reactions with carbonyl compounds, forming hydrazones or hydrazides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, where its unique properties contribute to the performance of the final products.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethylthio groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydrazine moiety can form covalent bonds with target molecules, resulting in inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
1-(2-Fluoro-5-(Trifluoromethylthio)Phenyl)Hydrazine -F (2), -SCF₃ (5) 254.3* High lipophilicity; strong electron-withdrawing effects
1-(2-Ethoxy-3-(Trifluoromethylthio)Phenyl)Hydrazine -OCH₂CH₃ (2), -SCF₃ (3) 252.26 Ethoxy group increases steric bulk; reduced reactivity
2-(Trifluoromethyl)Phenylhydrazine -CF₃ (2) 176.14 Simpler structure; lacks sulfur and fluorine diversity
2,6-Dichloro-4-(Trifluoromethyl)Phenylhydrazine -Cl (2,6), -CF₃ (4) 247.58 Chlorine substituents enhance halogen bonding

*Calculated based on molecular formula C₈H₆F₄N₂S.

Key Observations:

  • Electron-Withdrawing Effects : The -SCF₃ group in the target compound provides stronger electron-withdrawing effects compared to -CF₃ in 2-(trifluoromethyl)phenylhydrazine, altering reactivity in nucleophilic substitutions .
  • Halogen vs. Sulfur : Chlorine substituents in 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine improve crystallinity but reduce solubility compared to sulfur-containing analogs .

Challenges :

  • The -SCF₃ group’s bulkiness may require elevated temperatures or polar aprotic solvents (e.g., DMF) to achieve complete substitution .
  • Fluorine at the ortho position can sterically hinder hydrazine access, necessitating optimized reaction times .

Physicochemical Properties

Property Target Compound 2-(Trifluoromethyl)Phenylhydrazine Ethoxy Analog (MC724982)
LogP (Predicted) 3.2 2.1 2.8
Solubility (H₂O) <0.1 mg/mL 1.5 mg/mL 0.5 mg/mL
Thermal Stability Stable to 200°C Stable to 150°C Stable to 180°C

Insights :

  • The -SCF₃ group increases hydrophobicity (LogP = 3.2), making the target compound suitable for lipid membrane penetration in drug delivery .
  • Lower solubility of the ethoxy analog compared to 2-(trifluoromethyl)phenylhydrazine reflects the trade-off between lipophilicity and aqueous compatibility .

Biological Activity

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine, with the CAS number 1804178-93-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6F4N2S
  • Molecular Weight : 226.19 g/mol
  • Purity : NLT 98% .

Biological Activity Overview

The biological activity of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine is primarily linked to its interactions with various biological targets, including enzymes and microbial pathogens.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, derivatives of hydrazines similar to this compound have shown promising results against various strains of bacteria and fungi. A related study demonstrated that hydrazine derivatives inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM, indicating moderate enzyme inhibition .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts:

  • Acetylcholinesterase Inhibition : Compounds structurally related to 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine have been shown to inhibit AChE effectively, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Butyrylcholinesterase Inhibition : Similar inhibitory effects were observed against BuChE, suggesting a broader application in treating cholinergic dysfunctions .

The mechanism by which 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine exerts its biological effects is not fully elucidated; however, molecular docking studies suggest that it may act as a non-covalent inhibitor at active sites of target enzymes. This interaction could lead to the modulation of various biochemical pathways relevant to disease states .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Reported moderate inhibition of AChE and BuChE by hydrazine derivatives with structural similarities .
PMC Article (2020)Highlighted the antimicrobial activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria; compounds exhibited lower minimum inhibitory concentrations (MICs) .
BenchChem DataProvided insights into the synthesis and characterization of related compounds, emphasizing their potential therapeutic applications in various fields .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Core Procedure : The synthesis typically involves reacting fluorinated phenyl precursors with hydrazine derivatives under reflux conditions. For example, hydrazine hydrochloride derivatives (e.g., 2-chlorophenylhydrazine) are added to a solution of a substituted benzylideneacetone in ethanol, followed by reflux for 6–8 hours. The product is isolated via filtration and crystallized from ethanol .
  • Critical Factors :
    • Solvent Choice : Ethanol is preferred for its ability to dissolve both aromatic precursors and hydrazine salts while facilitating cyclization.
    • Temperature Control : Prolonged reflux (~8 hours) ensures complete conversion, as monitored by TLC .
    • Purification : Crystallization from ethanol removes unreacted starting materials and byproducts. Yield improvements (e.g., 65–75%) are achievable by optimizing stoichiometry (1:1 molar ratio of hydrazine to ketone) .

Q. How is the structural characterization of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine performed, and what spectral signatures are diagnostic?

Methodological Answer:

  • Key Techniques :
    • NMR Spectroscopy :
  • 1H NMR : A singlet at δ 8.2–8.5 ppm corresponds to the hydrazine NH proton. Aromatic protons in the fluorinated phenyl ring appear as doublets (δ 7.1–7.8 ppm) due to coupling with fluorine (J = 8–12 Hz) .
  • 13C NMR : The trifluoromethylthio (-SCF3) group shows a quartet at δ 120–125 ppm (CF3, J = 32–35 Hz) .
    • IR Spectroscopy : Stretching vibrations at 3300–3400 cm⁻¹ (N-H) and 1600–1650 cm⁻¹ (C=N) confirm hydrazine and imine functionalities .
    • Mass Spectrometry : Molecular ion peaks [M+H]+ at m/z 269–271 (depending on isotopic fluorine patterns) validate the molecular formula .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylthio (-SCF3) and fluoro substituents influence the compound’s reactivity in heterocyclic synthesis?

Methodological Answer:

  • Electronic Impact :
    • The -SCF3 group is strongly electron-withdrawing, activating the phenyl ring toward electrophilic substitution at the para position. This directs regioselectivity in pyrazole or pyrazoline formation when reacting with α,β-unsaturated ketones .
    • Fluorine’s inductive effect stabilizes intermediates during cyclization, reducing side reactions. For example, in chalcone-hydrazine condensations, fluorine minimizes competing keto-enol tautomerization, favoring 5-membered heterocycles .
  • Experimental Validation :
    • Compare reaction outcomes with non-fluorinated analogs (e.g., 5-(trifluoromethylthio)phenylhydrazine) to isolate fluorine’s role.
    • Density Functional Theory (DFT) calculations can map electron density distributions at reaction sites .

Q. What strategies resolve contradictions in spectral data interpretation for hydrazine derivatives with complex substituents?

Methodological Answer:

  • Contradiction Example : Ambiguity in distinguishing NH protons from solvent residues in 1H NMR.
  • Resolution Strategies :
    • Deuterium Exchange : Treat the compound with D2O to confirm disappearance of NH signals .
    • APT 13C NMR : Assigns carbon types (CH, CH2, CH3, quaternary) to resolve overlapping signals, particularly for CF3 and aromatic carbons .
    • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity in the phenylhydrazine moiety .

Q. How can computational methods predict the pharmacological potential of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine derivatives?

Methodological Answer:

  • In Silico Workflow :
    • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., VEGFR2, MMP9). Fluorine and -SCF3 groups enhance hydrophobic interactions in enzyme active sites .
    • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. The -SCF3 group may improve membrane permeability but could increase metabolic stability concerns .
    • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data from analogs (e.g., anti-inflammatory IC50 values) .

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